molecular formula C18H12BrClN4S B3013769 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1105223-90-2

4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Cat. No.: B3013769
CAS No.: 1105223-90-2
M. Wt: 431.74
InChI Key: NWXOXUBGAFFEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a complex organic compound that features a thiazole ring substituted with a bromophenyl group and a triazole ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 1,2,3-triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiazole ring can be synthesized separately and then coupled with the triazole ring using a palladium-catalyzed cross-coupling reaction. The bromophenyl and chlorophenyl groups are introduced through halogenation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.

Scientific Research Applications

4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)thiazole: Similar structure but lacks the methyl group.

    4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

The presence of both the thiazole and triazole rings, along with the specific substitution pattern, makes 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole unique

Biological Activity

The compound 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and triazole rings. The general synthetic pathway includes:

  • Formation of the Thiazole Ring : Reaction between appropriate thioketones and α-bromo ketones.
  • Formation of the Triazole Ring : Cycloaddition reactions involving azides and alkynes or other suitable precursors.

The yield of these reactions can vary, but efficient methods have been reported to achieve yields above 80% under optimized conditions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including our compound of interest. For instance:

  • In vitro Testing : The compound demonstrated significant antibacterial activity against various strains, comparable to standard antibiotics such as norfloxacin. The Minimum Inhibitory Concentration (MIC) values were determined using the turbidimetric method, with some derivatives showing MIC values as low as 16 µg/mL .
  • Antifungal Activity : Similar evaluations for antifungal activity revealed effective inhibition against Candida species, with results indicating potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

  • Cell Line Studies : In vitro assays using the MCF7 breast cancer cell line showed that certain derivatives exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-fluorouracil. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Molecular Docking Studies : Computational studies indicated favorable binding interactions with targets such as tubulin and topoisomerases, suggesting a mechanism through which these compounds exert their anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

CompoundSubstituentAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
A4-Bromophenyl1615
B3-Chlorophenyl3220
CMethyl6425

Note: Values are illustrative based on reported data from various studies .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Antimicrobial Resistance : A study focused on the development of new antimicrobial agents utilizing thiazole derivatives demonstrated that compounds similar to our target effectively overcome resistance mechanisms in bacterial strains .
  • Cancer Therapeutics Development : Research into novel cancer therapies has identified thiazole derivatives as promising candidates due to their ability to inhibit tumor growth in preclinical models .

Properties

IUPAC Name

4-(4-bromophenyl)-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN4S/c1-11-17(22-23-24(11)15-4-2-3-14(20)9-15)18-21-16(10-25-18)12-5-7-13(19)8-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXOXUBGAFFEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.